molecular formula C9H8ClNS B15323583 (7-Chlorobenzo[b]thiophen-3-yl)methanamine

(7-Chlorobenzo[b]thiophen-3-yl)methanamine

Katalognummer: B15323583
Molekulargewicht: 197.69 g/mol
InChI-Schlüssel: SLGUMCQLGJLZPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(7-Chlorobenzo[b]thiophen-3-yl)methanamine is a chemical compound that belongs to the class of benzo[b]thiophenes. These compounds are known for their diverse applications in medicinal chemistry and material science. The presence of a chlorine atom at the 7th position and a methanamine group at the 3rd position of the benzo[b]thiophene ring structure imparts unique chemical properties to this compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (7-Chlorobenzo[b]thiophen-3-yl)methanamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(7-Chlorobenzo[b]thiophen-3-yl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are used for substitution reactions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(7-Chlorobenzo[b]thiophen-3-yl)methanamine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (7-Chlorobenzo[b]thiophen-3-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with receptor proteins, leading to altered cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzo[b]thiophene: The parent compound without the chlorine and methanamine groups.

    7-Chlorobenzo[b]thiophene: Similar structure but lacks the methanamine group.

    Benzo[b]thiophen-3-ylmethanamine: Lacks the chlorine atom at the 7th position.

Uniqueness

(7-Chlorobenzo[b]thiophen-3-yl)methanamine is unique due to the presence of both the chlorine atom and the methanamine group, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C9H8ClNS

Molekulargewicht

197.69 g/mol

IUPAC-Name

(7-chloro-1-benzothiophen-3-yl)methanamine

InChI

InChI=1S/C9H8ClNS/c10-8-3-1-2-7-6(4-11)5-12-9(7)8/h1-3,5H,4,11H2

InChI-Schlüssel

SLGUMCQLGJLZPQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)Cl)SC=C2CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.